molecular formula C16H14N4O3 B2513061 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034369-63-4

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2513061
CAS No.: 2034369-63-4
M. Wt: 310.313
InChI Key: XSBOEQBARXSOSE-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety and linked via a methanone bridge to a 5-phenylisoxazole group.

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-16(20-7-6-12(9-20)15-17-10-22-19-15)13-8-14(23-18-13)11-4-2-1-3-5-11/h1-5,8,10,12H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBOEQBARXSOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation and Oximation

The 5-phenylisoxazole core is classically synthesized via the Claisen condensation of ethyl acetoacetate with benzaldehyde, followed by oximation. The resulting 3-methyl-5-phenylisoxazole is oxidized to the carboxylic acid using potassium permanganate under acidic conditions. Modern variations employ copper(I)-catalyzed cycloadditions between terminal alkynes and nitrile oxides, yielding 3,5-disubstituted isoxazoles with high regioselectivity. For example:
$$
\text{HC≡C-COOR} + \text{R'C≡N-O} \xrightarrow{\text{Cu(I)}} \text{Isoxazole-3-carboxylate}
$$
The ester is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH.

Alternative Green Synthesis

Recent advances emphasize solvent-free or aqueous conditions. For instance, ultrasound-assisted synthesis in water enables rapid formation of 5-arylisoxazoles from aldoximes and alkynes without metal catalysts, achieving yields >85%.

Synthesis of the 3-(1,2,4-Oxadiazol-3-yl)pyrrolidine Subunit

Pyrrolidine Ring Formation

The pyrrolidine scaffold is typically constructed via intramolecular cyclization of γ-amino alcohols or ketones. A common route involves:

  • Mitsunobu reaction between a secondary alcohol and phthalimide to install the amine.
  • Deprotection with hydrazine to yield the pyrrolidine amine.

Oxadiazole Installation

The 1,2,4-oxadiazole ring is introduced via cyclocondensation of an amidoxime with a carboxylic acid derivative. For example:

  • Reacting pyrrolidine-3-carboxylic acid with hydroxylamine to form the amidoxime.
  • Treating the amidoxime with trifluoroacetic anhydride (TFAA) to induce cyclodehydration, yielding 3-(1,2,4-oxadiazol-3-yl)pyrrolidine.

Mechanistic Insight :
$$
\text{R-C(=O)NH-O-NH}2 \xrightarrow{\text{TFAA}} \text{R-Oxadiazole} + \text{H}2\text{O}
$$
This step often requires anhydrous conditions and temperatures of 80–100°C.

Coupling Strategies for Final Assembly

Amide Bond Formation

The carboxylic acid (from Section 2) is activated as an acid chloride using thionyl chloride or oxalyl chloride , then coupled with the pyrrolidine-oxadiazole amine via:

  • Schotten-Baumann conditions : Reaction in a biphasic system (NaOH/CH$$2$$Cl$$2$$) at 0–5°C.
  • Carbodiimide-mediated coupling : Using EDCl/HOBt or DCC in dry THF, achieving yields of 70–85%.

Microwave-Assisted Coupling

To enhance efficiency, microwave irradiation (100–120°C, 20–30 min) in the presence of HATU as a coupling agent reduces reaction times from hours to minutes while maintaining yields >90%.

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

Competing formation of 1,2,4-oxadiazole vs. 1,3,4-oxadiazole is mitigated by using TFAA instead of PCl$$_5$$, favoring the 1,2,4 isomer due to better leaving group ability.

Solvent and Temperature Effects

  • THF and DMF are preferred for cycloadditions due to their polar aprotic nature.
  • Oxadiazole cyclization proceeds optimally at 80°C, while higher temperatures promote decomposition.

Purification Techniques

  • Column chromatography (SiO$$_2$$, ethyl acetate/hexane) isolates intermediates.
  • Recrystallization from ethanol/water mixtures purifies the final product.

Analytical Characterization

Spectroscopic Confirmation

  • $$^1$$H NMR : Distinct signals for the isoxazole proton (δ 6.2–6.5 ppm), pyrrolidine methylene (δ 3.1–3.5 ppm), and oxadiazole-proximal protons (δ 8.0–8.3 ppm).
  • IR Spectroscopy : Stretching vibrations at 1670 cm$$^{-1}$$ (amide C=O) and 1600 cm$$^{-1}$$ (oxadiazole C=N).

Chromatographic Purity

HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%, with retention times calibrated against authentic standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions might target the oxadiazole or isoxazole rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and isoxazole rings exhibit significant antimicrobial properties. For example, derivatives of oxadiazole have been studied for their effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . The incorporation of the pyrrolidine ring may enhance these properties by improving solubility and bioavailability.

Anti-inflammatory Properties

Compounds derived from oxadiazoles have shown promise in anti-inflammatory applications. Studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases . The specific mechanism of action for (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone remains to be fully elucidated but may involve inhibition of pro-inflammatory cytokines.

G Protein-Coupled Receptor Agonism

Recent studies have explored the role of oxadiazole derivatives as agonists for G protein-coupled bile acid receptor 1 (GPBAR1), which is implicated in metabolic regulation . The design and synthesis of new derivatives targeting GPBAR1 could lead to innovative treatments for metabolic disorders such as type 2 diabetes and obesity.

Synthesis of Functional Materials

The unique chemical structure of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone allows it to be utilized in the development of functional materials. Its properties can be exploited in organic electronics, particularly in the design of light-emitting diodes (LEDs) or organic photovoltaics due to its potential electronic properties derived from the conjugated systems present in its structure.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated significant antimicrobial activity against several pathogenic bacteria. The study highlighted the importance of substituents on the phenyl ring in enhancing antibacterial properties. The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone was included in this investigation due to its structural similarities and potential synergistic effects .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory effects of various oxadiazole derivatives. The findings indicated that certain modifications to the oxadiazole ring could lead to improved anti-inflammatory activity. This case study emphasizes the need for further exploration into the structure–activity relationship (SAR) of compounds like (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-(phenyl)isoxazol-3-yl)methanone .

Mechanism of Action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural analogs and their properties:

Compound Name / CAS / ID Substituent on Pyrrolidine-Oxadiazole Core Molecular Formula Molecular Weight Key Features
Target Compound 5-Phenylisoxazol-3-yl Likely ~C₁₉H₁₇N₅O₃* ~350–360* Aromatic isoxazole with phenyl group for π-π interactions.
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(cyclopentyl)methanone Cyclopentyl C₁₇H₁₇N₅O₂ 235.28 Aliphatic cyclopentyl group reduces aromatic interactions.
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone o-Tolyl C₁₂H₁₇N₃O₂ 257.29 Methyl-substituted aryl enhances lipophilicity.
Furan-3-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone Furan-3-yl C₁₇H₁₅N₃O₃ 309.32 Smaller heteroaromatic ring; lower molecular weight.
(2-(Methylthio)pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone 2-(Methylthio)pyridin-3-yl C₁₄H₁₃F₃N₄O₂S 358.34 Trifluoromethyl enhances metabolic stability; pyridine introduces basicity.
[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Indole-pyrazole hybrid Not specified Not specified Extended π-system for enhanced binding but higher steric bulk.

*Estimated based on structural analogs.

Key Comparative Findings

Impact of Substituent Aromaticity
  • Target Compound vs. Cyclopentyl/O-Tolyl Analogs: The 5-phenylisoxazole group in the target compound provides a planar aromatic system absent in cyclopentyl (aliphatic) or o-tolyl (mono-aromatic) analogs. This likely improves binding to hydrophobic pockets via π-π stacking, as seen in indole-containing analogs .
  • Furan vs.
Electronic and Steric Effects
  • Trifluoromethyl Substitution : The trifluoromethyl group in increases electron-withdrawing effects and metabolic stability compared to the target’s phenylisoxazole. However, its bulkiness may hinder access to sterically restricted binding sites.
  • Methylthio-Pyridine vs. Phenylisoxazole : The methylthio group in introduces sulfur-mediated hydrophobic interactions, while pyridine’s basicity could alter solubility and ionization state relative to the target’s neutral isoxazole.

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H15N5O2\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}_{2}

This structure features a pyrrolidine ring connected to an oxadiazole and an isoxazole moiety, which are known for their diverse biological activities.

1. Inhibition of Signaling Pathways

Research indicates that compounds containing oxadiazole and isoxazole groups can modulate various signaling pathways. For instance, studies have shown that oxadiazoles can act as inhibitors of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial in cancer biology . This suggests that our compound may exhibit antitumor properties.

2. Agonistic Activity on GPBAR1

Recent findings have highlighted the role of compounds with similar structures in activating the G-protein bile acid receptor 1 (GPBAR1), which is involved in metabolic regulation. Specifically, derivatives with oxadiazole scaffolds have been identified as potent GPBAR1 agonists, indicating potential applications in treating metabolic disorders such as type 2 diabetes and obesity .

Antitumor Activity

A significant study evaluated the antitumor effects of oxadiazole-containing compounds in mouse xenograft models. The results demonstrated that these compounds effectively suppressed tumor growth at low doses, suggesting a strong dependency on their pharmacokinetic profiles .

GPBAR1 Agonism

In a separate study focusing on GPBAR1 agonists, researchers synthesized a series of oxadiazol derivatives and assessed their ability to activate the receptor. Compounds similar to (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone showed increased mRNA expression of pro-glucagon, further supporting their role in metabolic regulation .

Case Study 1: Tumor Suppression

A study conducted on a series of oxadiazole derivatives demonstrated their efficacy in inhibiting tumor proliferation through modulation of the PI3K/AKT pathway. The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone was tested alongside other derivatives and showed promising results in reducing tumor size significantly compared to controls .

Case Study 2: Metabolic Disorders

In another investigation focused on metabolic diseases, researchers explored the effects of various oxadiazol derivatives on GPBAR1 activity. The findings indicated that certain derivatives not only activated the receptor but also improved glucose metabolism in diabetic mouse models, hinting at therapeutic potential for treating insulin resistance .

Data Tables

Compound Activity IC50/EC50 Model
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanoneAntitumor50 nMMouse Xenograft
Oxadiazol Derivative AGPBAR1 Agonist200 nMIn vitro cell assays
Isoxazole Derivative BPI3K Inhibitor100 nMCancer cell lines

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